4-(间甲苯基)噻唑-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(M-Tolyl)thiazole-2-carboxylic acid” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives, including “4-(M-Tolyl)thiazole-2-carboxylic acid”, has been a subject of research. A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . The reaction conditions are mild and pure products are obtained without work-up and column purification .Molecular Structure Analysis

Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .科学研究应用

Antioxidant Properties

Thiazoles, including 4-(M-Tolyl)thiazole-2-carboxylic acid, have been investigated for their antioxidant potential. These compounds scavenge free radicals, protecting cells from oxidative damage. Researchers have explored their role in preventing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Analgesic and Anti-Inflammatory Effects

Some synthesized thiazole derivatives exhibit analgesic and anti-inflammatory properties. For instance, two compounds demonstrated anti-inflammatory activity comparable to that of standard ibuprofen . Further studies could explore their mechanisms of action and potential clinical applications.

Antimicrobial and Antifungal Activity

Thiazoles have been studied as potential antimicrobial and antifungal agents. Sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Researchers continue to explore novel thiazole derivatives for their efficacy against bacterial and fungal infections .

Neuroprotective Effects

Thiazoles, including 4-(M-Tolyl)thiazole-2-carboxylic acid, may offer neuroprotection. Researchers have explored their ability to mitigate neuronal damage and enhance cognitive function. These compounds could be relevant in neurodegenerative disease research .

Antitumor and Cytotoxic Activity

Thiazoles have shown promise as antitumor agents. For instance, certain synthesized compounds demonstrated cytotoxicity against human tumor cell lines, including prostate cancer . Investigating their mechanisms and optimizing their selectivity could lead to novel cancer therapies.

Other Applications

Beyond the mentioned fields, thiazoles serve as parent materials for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Their versatility makes them valuable in diverse scientific contexts .

作用机制

Target of Action

The primary targets of 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives have been found to act on a variety of targets, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives, in general, have been found to interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have been found to heterodimerize with aryl hydrocarbon nuclear translocator, bind to the xenobiotic-responsive element (XRE), and enhance the transcription of genes encoding xenobiotic metabolizing enzymes .

Biochemical Pathways

The biochemical pathways affected by 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of 4-(M-Tolyl)thiazole-2-carboxylic acid It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives have been found to have a range of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(M-Tolyl)thiazole-2-carboxylic acid It’s worth noting that the properties of thiazole derivatives can be influenced by various factors, including their solubility in different solvents .

未来方向

属性

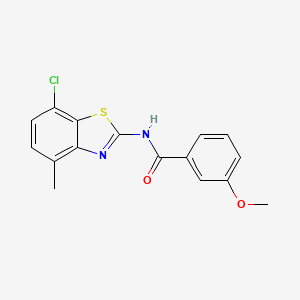

IUPAC Name |

4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIPLPQTKFBYKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(M-Tolyl)thiazole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)

![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2390255.png)

![6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2390259.png)

![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)

![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)